2-Acetyl-5-methylthiophene

Übersicht

Beschreibung

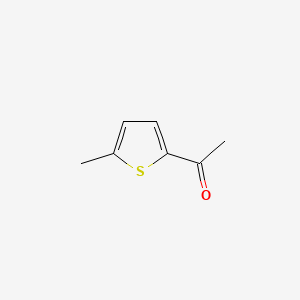

2-Acetyl-5-methylthiophene is an organic compound with the molecular formula C₇H₈OS. It is a volatile organic compound that is often used in various chemical reactions and industrial applications. The compound is characterized by a thiophene ring substituted with an acetyl group at the 2-position and a methyl group at the 5-position .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Acetyl-5-methylthiophene can be synthesized by reacting 2-methylthiophene with acetic anhydride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Condensation Reactions with Thiosemicarbazides

2A5MT reacts with thiosemicarbazide derivatives to form thiosemicarbazones, a class of ligands with applications in coordination chemistry and medicinal research. For example:

-

Reaction with thiosemicarbazide (TSCH):

Condensation of 2A5MT with TSCH yields 2-acetyl-5-methylthiophene thiosemicarbazone (L1) . -

Reaction with 4-methyl-3-thiosemicarbazide (TSC(CH₃)):

Produces This compound-4-methylthiosemicarbazone (L2) .

These reactions typically occur under acidic or neutral conditions, with the ketone group of 2A5MT reacting with the hydrazine moiety of thiosemicarbazides .

Coordination Chemistry with Palladium

The thiosemicarbazone ligands derived from 2A5MT exhibit strong coordination capabilities with transition metals. For instance:

-

Formation of [Pd(L1)Cl] (C1):

Reaction of L1 with [Pd(COD)Cl₂] in a 1:1 molar ratio yields a mononuclear palladium complex. -

Synthesis of [Pd(L2)Cl₂] (C2):

Similar reactions with L2 produce dichlorido complexes.

These complexes are stabilized by N,S-chelation from the thiosemicarbazone ligands, as confirmed by spectroscopic and crystallographic analyses .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

2-Acetyl-5-methylthiophene is a substituted thiophene compound with a variety of applications, particularly in the synthesis of other compounds and as a flavoring agent .

Chemical Properties

this compound has a molecular weight of 140.203 . It appears as a colorless to pale yellow liquid . Key properties include:

- Density: 1.106 g/mL at 25 °C

- Boiling Point: 65-67 °C at 1 mmHg

- Refractive Index: n20/D 1.561

- Flash Point: Not applicable

The compound's SMILES string is CC(=O)c1ccc(C)s1, and its InChI key is YOSDTJYMDAEEAZ-UHFFFAOYSA-N .

Applications

This compound is a versatile compound with applications in:

- Synthesis of other compounds It serves as a precursor in the preparation of various chemicals :

- Flavoring Agent: this compound is used as a flavoring agent, contributing a spicy odor and floral flavor to various products .

Safety and Hazards

This compound is classified with several hazard warnings :

- Harmful if swallowed: (Acute toxicity, oral)

- Harmful in contact with skin: (Acute toxicity, dermal)

- Causes skin irritation

- Causes serious eye irritation

- Harmful if inhaled: (Acute toxicity, inhalation)

- May cause respiratory irritation: (Specific target organ toxicity, single exposure; Respiratory tract irritation)

Precautionary statements include : P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.

Other Thiophene Derivatives

Wirkmechanismus

The mechanism of action of 2-acetyl-5-methylthiophene involves its interaction with various molecular targets and pathways. The compound can undergo palladium-catalyzed cross-coupling reactions, forming arylated products. It also participates in aldol condensation reactions, forming chalcones with photochromic properties . These reactions highlight its versatility and potential for various applications.

Vergleich Mit ähnlichen Verbindungen

- 2-Methyl-5-acetylthiophene

- 5-Methyl-2-thienyl methyl ketone

- 1-(5-Methyl-2-thienyl)ethanone

Comparison: 2-Acetyl-5-methylthiophene is unique due to its specific substitution pattern on the thiophene ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications .

Biologische Aktivität

2-Acetyl-5-methylthiophene (2A5MT) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2A5MT is characterized by its thiophene ring structure with an acetyl and a methyl group at the 2 and 5 positions, respectively. This unique arrangement contributes to its diverse biological activities.

Target Interactions

The biological activity of 2A5MT is attributed to its interaction with various molecular targets. The compound undergoes internal rotations due to the presence of two inequivalent rotors: the acetyl methyl group and the ring methyl group. These rotations can influence the conformational dynamics of the molecule, potentially affecting its binding affinity to biological targets.

Biochemical Pathways

Research indicates that 2A5MT may influence several biochemical pathways, although specific details remain largely unexplored. Its volatility as an organic compound suggests that it may interact with cellular membranes, facilitating its entry into cells where it can exert its effects.

Antimicrobial Activity

Studies have indicated that 2A5MT exhibits antimicrobial properties. It has been tested against various microbial strains, showing significant inhibitory effects. The precise mechanism by which it exerts these effects is still under investigation, but it is believed to disrupt microbial cell membranes or interfere with metabolic processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2A5MT. For example, a study synthesized thiosemicarbazones from 2A5MT and evaluated their anticancer activity against several cancer cell lines. The results indicated that these derivatives exhibited promising cytotoxic effects, suggesting that modifications to the thiophene structure can enhance biological activity .

Case Studies and Experimental Results

-

Antiviral Activity

A study focused on the synthesis of diketo acids derived from 2A5MT demonstrated its inhibitory activity against Hepatitis C virus (HCV) NS5B polymerase. The results indicated that certain derivatives showed significant inhibition, providing insight into the potential use of 2A5MT in antiviral therapies . -

Palladium-Catalyzed Reactions

Research involving palladium-catalyzed reactions using 2A5MT has shown that it can be effectively arylated to form various thiophene derivatives with potential biological applications. This synthetic versatility opens avenues for developing new compounds with enhanced biological activities . -

Safety and Toxicity Evaluations

Evaluations conducted by regulatory bodies have assessed the safety profile of substituted thiophenes, including 2A5MT. These studies concluded that while there are low estimated dietary exposures from flavor use, further research is necessary to fully understand its metabolic pathways and potential toxic effects .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

1-(5-methylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSDTJYMDAEEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159932 | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale yellow liqud to crystalline powder at lower temperatures; Roasted aroma with sweet notes | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 to 234.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.120-1.130 (20°) | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13679-74-8 | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methyl-2-thienyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-5-METHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HS3I278W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25 °C | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the conformational preferences of 2-Acetyl-5-methylthiophene?

A1: Research using microwave spectroscopy revealed that this compound (2A5MT) predominantly exists in the syn-conformer. [] This conformation, where the acetyl group's oxygen points towards the methyl group on the thiophene ring, was the only one observed in the microwave spectrum. The study was unable to detect the anti-conformer, suggesting a significant energy difference between the two forms. []

Q2: How do the internal rotations of the methyl groups in 2A5MT compare to other thiophene derivatives?

A2: Analysis of the microwave spectrum of 2A5MT allowed researchers to determine the barriers to internal rotation for both the acetyl methyl and ring methyl groups. The acetyl methyl group exhibited a barrier of 301.811(41) cm-1, which aligns with the "thiophene class" observation: acetyl groups attached to a thiophene ring tend to have torsional barriers around 300 cm-1. [] The ring methyl group displayed a lower barrier of 157.2612(13) cm-1. Comparing these values to other furan and thiophene derivatives provides insights into the electronic effects transmitted through aromatic rings and the influence of different heteroatoms on torsional barriers. []

Q3: Can this compound be used as a building block for more complex molecules?

A3: Yes, this compound serves as a versatile starting material in organic synthesis. One study demonstrated its utility in synthesizing trisubstituted thioxoimidazolidinones. [] The process involved reacting this compound with thiosemicarbazide, followed by a series of reactions to introduce various substituents onto the thioxoimidazolidinone core. [] This highlights the potential of 2A5MT for building diverse chemical structures with potential biological activities.

Q4: Have there been computational studies on this compound derivatives?

A4: Computational chemistry has been employed to investigate methanesulfonylhydrazone derivatives of this compound. [] Density functional theory (DFT) using the B3LYP method and the 6-31G(d,p) basis set were used to optimize the structure of this compound methanesulfonylhydrazone (msh3). This study also explored the vibrational frequencies of msh3 and compared the calculated IR spectra with experimental data. [] Further calculations were performed on chromium pentacarbonyl complexes containing msh3 using different basis sets, with the results compared to experimental IR spectra to determine the most appropriate computational method for this class of compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.